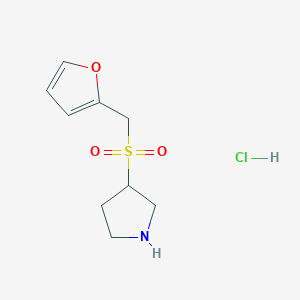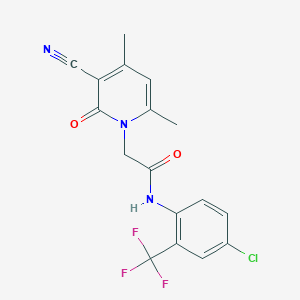
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" is a chemical entity that appears to be a derivative of pyrrolidine with a sulfonyl functional group attached to a furan moiety. This structure suggests potential biological activity and could be of interest in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives can be achieved through various methods. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed using electron-deficient imines and sulfur-containing allenyl derivatives, where lithiated thioallenes yield 2-aryl-3-phenylsulfonyl-3-pyrrolines . Additionally, a metal-free three-component domino reaction has been reported to prepare sulfonylated furan derivatives, which could be related to the synthesis of the compound . Furthermore, novel tetra-substituted furan[3,2-b]pyrroles have been synthesized from simple furaldehyde, indicating the versatility of furan derivatives in synthesizing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of "this compound" would likely involve a pyrrolidine ring with a sulfonyl group attached to a furan ring. The furan ring is known to form host-guest complexes, as demonstrated by the structures of the 2:1 adducts with various solvents . This suggests that the furan moiety in the compound could engage in similar interactions, potentially affecting its chemical behavior and utility.
Chemical Reactions Analysis
Furan derivatives are known to participate in various chemical reactions. For example, furan-2-ylidene acetates have been converted into pyrrol-2-ylidene-acetates through Michael type reactions . Additionally, furan has been used as a dienophile in Diels-Alder condensation reactions, as seen in the selective formation of sulfones in bicyclic and tricyclic systems . These reactions highlight the reactivity of furan-containing compounds and provide insight into possible reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the furan and sulfonyl groups. Furan derivatives have been studied for their electrophilic aromatic reactivities, which are significant for understanding their behavior in various chemical environments . The sulfonyl group is a strong electron-withdrawing group, which could affect the acidity of protons adjacent to it and the overall stability of the compound. The hydrochloride salt form would also impact the compound's solubility and reactivity.
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
- Access to Sulfonylated Furans and Pyrrolidines: A metal-free domino reaction for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed, showcasing a new strategy for preparing these compounds with excellent functional group tolerance and efficiency (Cui et al., 2018).
- Synthesis of Tetrahydropyridine Derivatives: A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been used to generate sulfonated tetrahydropyridine and pyrrolidine derivatives, offering a catalyst-free and additive-free approach to these compounds in moderate to good yields (An & Wu, 2017).
Material Science
- Corrosion Inhibition: The derivative 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid has been evaluated as a potential inhibitor for mild steel corrosion in a sulfuric acid medium. Studies indicated that its inhibitive action is of mixed type, with efficiency increasing at higher concentrations (Sappani & Karthikeyan, 2014).
Heterocyclic Compounds Synthesis
- Efficient Methodologies for 3-Pyrrolines: Novel approaches to synthesize regioisomeric 3-pyrrolines using electron-deficient imines and sulfur-containing allenyl derivatives have been introduced, with lithiated thioallenes and allenyl sulfones leading to different isomeric 3-pyrrolines through nucleophilic [3 + 2] cycloaddition and sulfonyl group migration (Moreno-Clavijo et al., 2009).
Novel Routes to Heterocycles
- Synthesis of Disubstituted Pyrroles and Pyrrolidines: Intramolecular cyclization of 6-amino-3-keto sulfones has been utilized to produce 2,5-disubstituted pyrroles and pyrrolidines, offering a convenient route to these heterocyclic compounds from readily available precursors (Benetti et al., 2002).
Decarboxylative Claisen Rearrangement
- Heteroaromatic Decarboxylative Rearrangements: Furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been shown to undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products, offering a novel pathway to these compounds (Craig et al., 2005).
Mécanisme D'action
The mechanism of action of pyrrolidine compounds can vary widely depending on their specific structure and functional groups. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGPWGEZBZSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)
![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)


![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)


![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)